An In-depth Technical Guide to the Chemical Properties of 6-Aminocoumarin Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 6-Aminocoumarin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Aminocoumarin hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and biomedical research, offering detailed experimental protocols and insights into its biological significance.
Core Chemical and Physical Properties
6-Aminocoumarin hydrochloride is a coumarin (B35378) derivative that serves as a valuable intermediate in the synthesis of various bioactive compounds and as a fluorescent probe.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₂ | [3] |
| Molecular Weight | 197.62 g/mol | [3][4] |
| CAS Number | 63989-79-7 | [3] |
| Appearance | White to cream to dark yellow to brown to pale gray solid (crystals or powder) | [5] |
| Melting Point | >260°C (with decomposition) | [6] |
| Solubility | Insoluble in water | [1][6] |
| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [3] |
| InChI Key | OSIGAIXSSYAHEG-UHFFFAOYSA-N | [4][7] |
| SMILES | C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For 6-Aminocoumarin and its derivatives, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are essential for confirming the chemical structure. Spectral data for the parent compound, 6-aminocoumarin, is available in public databases and can be used as a reference.[8][9]
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Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of 6-aminocoumarin is also publicly available for comparison.[10]
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for the synthesis and characterization of chemical compounds. The following are representative protocols for key experimental procedures related to 6-Aminocoumarin hydrochloride.
3.1. Synthesis of 6-Aminocoumarin
A common route for the synthesis of 6-Aminocoumarin involves the reduction of 6-Nitrocoumarin.[2] The hydrochloride salt can then be prepared by treating the resulting amine with hydrochloric acid.
Protocol: Reduction of 6-Nitrocoumarin to 6-Aminocoumarin [2]
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Suspension: Suspend 6-Nitrocoumarin in a mixture of ethanol (B145695) and water.
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Addition of Reducing Agent: Add iron powder to the suspension.
-
Reflux: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
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Reaction Monitoring: Continue refluxing for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, hot filter the reaction mixture to remove the iron sludge.
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Neutralization and Precipitation: Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide (B78521) to precipitate the 6-aminocoumarin.
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Isolation and Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
3.2. Determination of Melting Point
The melting point is a critical physical property for compound identification and purity assessment.[1][11] A general method for its determination is the capillary method.[7][11]
Protocol: Capillary Method for Melting Point Determination [6][11]
-
Sample Preparation: Ensure the 6-Aminocoumarin hydrochloride sample is dry and finely powdered.
-
Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to about 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.
3.3. Determination of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a chemical compound.[12]
Protocol: Shake-Flask Method for Solubility Determination [12]
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Preparation of Saturated Solution: Add an excess amount of solid 6-Aminocoumarin hydrochloride to a known volume of the desired solvent (e.g., various organic solvents) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Context and Signaling Pathways
Aminocoumarins are a class of antibiotics known to be potent inhibitors of DNA gyrase, an essential bacterial enzyme.[3][4] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
DNA Gyrase Inhibition Pathway
DNA gyrase introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. Aminocoumarins competitively bind to the ATP-binding site on the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[3][13]
Applications and Research Use
Beyond its role as a pharmaceutical intermediate, 6-Aminocoumarin and its derivatives are utilized as fluorescent probes in various biochemical and cell-based assays due to their favorable photophysical properties.[14][15]
Experimental Workflow: Fluorescence-Based Enzyme Assay
Aminocoumarin-based substrates are often used to measure enzyme activity. In its conjugated form, the fluorescence of the aminocoumarin is quenched. Upon enzymatic cleavage, the free aminocoumarin is released, resulting in a significant increase in fluorescence that can be quantified.
Safety and Handling
6-Aminocoumarin hydrochloride is considered hazardous and should be handled with appropriate safety precautions.[11][12] It is harmful if swallowed and causes serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[11][12]
References
- 1. pennwest.edu [pennwest.edu]
- 2. benchchem.com [benchchem.com]
- 3. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 4. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. sciforum.net [sciforum.net]
